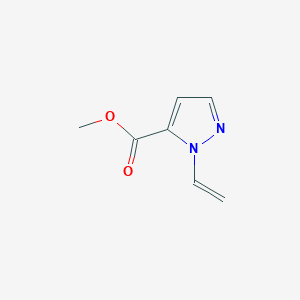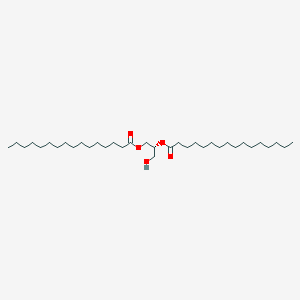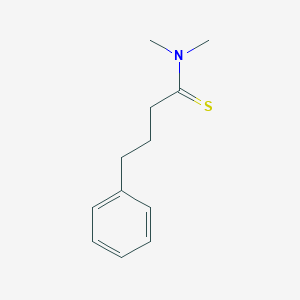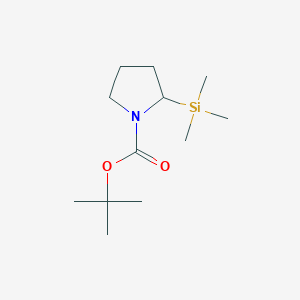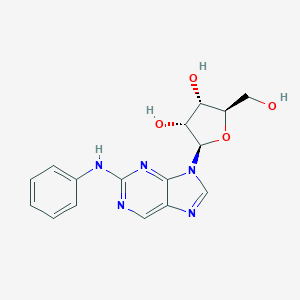
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research. It is a purine nucleoside analogue that has been synthesized and studied for its potential applications in medicine and biochemistry.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. It is believed to work by inhibiting viral DNA synthesis, which prevents the virus from replicating. It may also work by inhibiting the activity of enzymes involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidine kinase, an enzyme involved in viral DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments is its high potency against viruses and cancer cells. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for research on (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further investigate its potential as an antiviral agent, particularly against emerging viral infections such as COVID-19. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the reaction of 2-amino-6-chloropurine with aniline in the presence of a base, followed by the reaction of the resulting compound with 2,3,4,5-tetra-O-acetyl-1,6-dihydroxyhexane. The product is then deacetylated to obtain the final compound.
科学的研究の応用
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential applications in medicine and biochemistry. It has been shown to have antiviral activity against various viruses such as herpes simplex virus, varicella-zoster virus, and cytomegalovirus. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
114300-71-9 |
|---|---|
製品名 |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
分子式 |
C16H17N5O4 |
分子量 |
343.34 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1 |
InChIキー |
WGYVNLWYYLACQQ-QJPTWQEYSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
同義語 |
2'-deoxy-N(2)-phenylguanosine N(2)-phenyl-2'-deoxyguanosine PhdG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



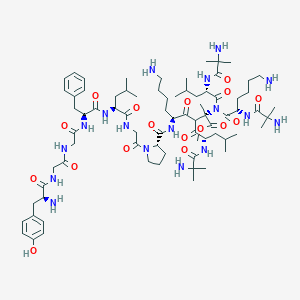
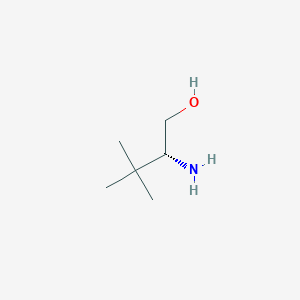

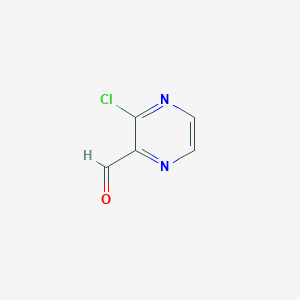


![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
